N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
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Overview
Description
N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it may bind to receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: A quinoline derivative with potent anticancer activity.
Uniqueness
N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects, supported by case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structural formula indicates the presence of a quinoline core, which is known for its biological activity.
1. Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines.
Case Study:
In vitro assays demonstrated that the compound effectively reduced cell viability in MDA-MB-231 and BT-549 breast cancer cells. The mechanism of action appears to involve the modulation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15 | CDK inhibition |
BT-549 | 20 | Induction of apoptosis |
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly in models of lung inflammation. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5.
Research Findings:
In a mouse model of LPS-induced lung inflammation, this compound demonstrated a marked reduction in inflammatory markers compared to control groups .
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-α | 250 | 50 |
IL-4 | 180 | 30 |
IL-5 | 150 | 25 |
3. Antibacterial Activity
The antibacterial potential of this compound was assessed against several bacterial strains. It showed moderate to strong activity against Salmonella typhi and Bacillus subtilis.
Antibacterial Screening Results:
The following table summarizes the antibacterial activity observed:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Salmonella typhi | 18 |
Bacillus subtilis | 16 |
E. coli | 10 |
Staphylococcus aureus | 12 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- CDK Inhibition : The compound inhibits CDK2 and CDK4, which are critical for cell cycle progression.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways.
- Antibacterial Mechanism : The sulfonamide group enhances binding affinity to bacterial enzymes involved in cell wall synthesis.
Properties
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5S/c1-30-17-8-10-18(11-9-17)33(28,29)23-14-26-20-13-22(32-3)21(31-2)12-19(20)24(23)27-16-6-4-15(25)5-7-16/h4-14H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPALIXJGIVCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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